molecular formula C12H21BN2O B13930316 2-Isopropyl-6-methyl-4-pyrimidinyl diethylborinate CAS No. 60671-90-1

2-Isopropyl-6-methyl-4-pyrimidinyl diethylborinate

Cat. No.: B13930316
CAS No.: 60671-90-1
M. Wt: 220.12 g/mol
InChI Key: IBRUXFZLCKOVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-6-methyl-4-pyrimidinyl diethylborinate is a chemical compound that belongs to the class of organoboron compounds These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-6-methyl-4-pyrimidinyl diethylborinate typically involves the reaction of 2-Isopropyl-6-methyl-4-pyrimidinol with diethylboron chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boron compound. The reaction is usually performed in an anhydrous solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and more consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-6-methyl-4-pyrimidinyl diethylborinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The diethylborinate group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Borohydrides.

    Substitution: Various substituted boron compounds, depending on the substituent used.

Scientific Research Applications

2-Isopropyl-6-methyl-4-pyrimidinyl diethylborinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-methyl-4-pyrimidinyl diethylborinate involves the formation of a boron-carbon bond through a process known as transmetalation. In this process, the boron atom in the compound interacts with a metal catalyst, such as palladium, to form a new carbon-carbon bond. This reaction is widely used in organic synthesis to create complex molecules from simpler precursors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable boron-carbon bonds makes it particularly valuable in organic synthesis and materials science.

Properties

CAS No.

60671-90-1

Molecular Formula

C12H21BN2O

Molecular Weight

220.12 g/mol

IUPAC Name

diethyl-(6-methyl-2-propan-2-ylpyrimidin-4-yl)oxyborane

InChI

InChI=1S/C12H21BN2O/c1-6-13(7-2)16-11-8-10(5)14-12(15-11)9(3)4/h8-9H,6-7H2,1-5H3

InChI Key

IBRUXFZLCKOVTH-UHFFFAOYSA-N

Canonical SMILES

B(CC)(CC)OC1=NC(=NC(=C1)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.